Cas no 1261986-89-3 (4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid)
4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 1261986-89-3
- DTXSID00691477
- 4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%
- 4-CHLORO-2-(2-FLUORO-5-METHOXYCARBONYLPHENYL)BENZOIC ACID
- 5-Chloro-2'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
- MFCD18322114
- 4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid
-
- MDL: MFCD18322114
- Inchi: 1S/C15H10ClFO4/c1-21-15(20)8-2-5-13(17)12(6-8)11-7-9(16)3-4-10(11)14(18)19/h2-7H,1H3,(H,18,19)
- InChI Key: GTZUXGOUUMUQBI-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(=O)O)=C(C=1)C1C(=CC=C(C(=O)OC)C=1)F
Computed Properties
- Exact Mass: 308.0251647Da
- Monoisotopic Mass: 308.0251647Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 63.6Ų
4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB329389-5 g |
4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%; . |
1261986-89-3 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB329389-5g |
4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%; . |
1261986-89-3 | 95% | 5g |
€1159.00 | 2024-06-08 |
4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid Suppliers
4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid Related Literature
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid
Introduction to 4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid (CAS No. 1261986-89-3)
4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 1261986-89-3, this compound represents a sophisticated molecular structure that combines chloro, fluoro, and methoxycarbonyl functional groups, making it a versatile intermediate in the synthesis of various bioactive molecules. The unique arrangement of these substituents on the benzoic acid backbone imparts distinct chemical properties that make it valuable for further derivatization and application in drug discovery programs.
The significance of 4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid lies in its potential as a building block for developing novel therapeutic agents. The presence of a chloro group at the 4-position and a fluoro-substituted phenyl ring at the 2-position enhances its reactivity and binding affinity towards biological targets. This structural motif is particularly relevant in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical cellular pathways. Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of such compounds with higher accuracy, facilitating the rational design of next-generation drugs.
In recent years, there has been a surge in interest towards fluorinated aromatic compounds due to their improved metabolic stability and enhanced binding interactions with biological macromolecules. The methoxycarbonyl group at the 5-position of the phenyl ring in 4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid not only contributes to its solubility but also serves as a handle for further functionalization via ester hydrolysis or amidation reactions. These transformations are pivotal in generating derivatives with tailored pharmacological profiles, making this compound a cornerstone in medicinal chemistry libraries.
One of the most compelling aspects of 4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid is its role in synthesizing molecules with anti-inflammatory, anticancer, and antimicrobial properties. For instance, researchers have leveraged its scaffold to develop novel nonsteroidal anti-inflammatory drug (NSAID) analogs that exhibit reduced gastrointestinal toxicity while maintaining potent activity. Similarly, its application in oncology research has led to the discovery of inhibitors targeting kinases overexpressed in tumor cells. The fluoro group, in particular, has been shown to modulate electronic effects and hydrogen bonding interactions, thereby fine-tuning the binding affinity of drug candidates.
The synthesis of 4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic transformations starting from commercially available precursors. Key steps include halogenation, fluorination, and esterification reactions, which are carried out under controlled conditions to ensure high yield and purity. Advances in green chemistry have also influenced synthetic methodologies, with researchers exploring catalytic processes that minimize waste and energy consumption. Such sustainable approaches align with global efforts to promote environmentally responsible pharmaceutical manufacturing.
From a regulatory perspective, 4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid must comply with Good Manufacturing Practices (GMP) to ensure consistency and safety in its application. Quality control measures are implemented at each stage of production to verify chemical identity, purity, and potency. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to confirm structural integrity and detect impurities.
The future prospects of 4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid are promising, given its broad utility across multiple therapeutic areas. Ongoing research is exploring its potential as an intermediate for peptide mimetics and protease inhibitors, which could revolutionize treatments for infectious diseases and chronic disorders. Additionally, collaborations between academia and industry are fostering innovation by integrating machine learning algorithms to accelerate hit identification and lead optimization processes.
In conclusion,4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid (CAS No. 1261986-89-3) stands as a pivotal compound in modern drug discovery due to its structural complexity and functional diversity. Its role in developing next-generation therapeutics underscores the importance of continued investment in synthetic chemistry and medicinal research. As scientific understanding evolves, so too will the applications of this remarkable molecule, offering new hope for addressing unmet medical needs worldwide.
1261986-89-3 (4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid) Related Products
- 1261904-59-9(4-Chloro-2-(2-fluoro-5-methylphenyl)benzoic acid)
- 1261940-52-6(4-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid)
- 1261955-12-7(6-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid)
- 1214343-98-2(4-chloro-2-(2-fluorophenyl)benzoic Acid)
- 1261907-08-7(4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid)
- 1261931-19-4(5-Chloro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid)
- 1261978-66-8(3-(2-carboxy-5-chlorophenyl)-4-fluorobenzoic Acid)
- 1261940-16-2(5-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid)
- 1261905-27-4(4-Chloro-2-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid)
- 1261955-74-1(4-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid)